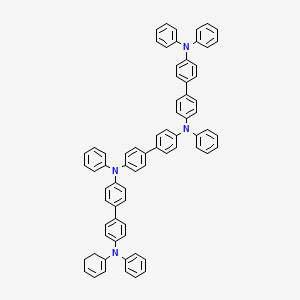

N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine

Description

N4,N4'-(Biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine) (referred to as the target compound) is a benzidine-based derivative with the molecular formula C48H36N2 and a molecular weight of 640.83 g/mol . Its structure features a central biphenyl core substituted with multiple phenyl and biphenyl groups, forming a highly conjugated system. This compound is primarily employed as a hole-transporting material (HTM) in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . The extended π-conjugation and electron-rich diarylamine groups facilitate efficient hole mobility, making it suitable for optoelectronic applications.

Properties

Molecular Formula |

C72H56N4 |

|---|---|

Molecular Weight |

977.2 g/mol |

IUPAC Name |

N-cyclohexa-1,3-dien-1-yl-N-phenyl-4-[4-(N-[4-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline |

InChI |

InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |

InChI Key |

ZBZXYUYUUDZCNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) typically involves multiple steps, including the formation of biphenyl and triphenylamine derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane, and toluene, which help dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in electronic applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) has a wide range of scientific research applications:

Chemistry: Used as a hole transport material in organic electronic devices.

Biology: Investigated for potential use in biosensors due to its electronic properties.

Medicine: Explored for applications in drug delivery systems.

Industry: Utilized in the production of OLEDs, OPV devices, and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) involves its ability to transport holes efficiently. This compound interacts with molecular targets in electronic devices, facilitating the movement of charge carriers and enhancing the device’s performance. The pathways involved include the formation of charge transfer complexes and the stabilization of charge carriers .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Electronic and Optoelectronic Properties

- HOMO/LUMO Levels : While direct data for the target compound is unavailable, analogs like α-NPD (HOMO: -5.4 eV) and TBBD (ΔEST: 0.06 eV) suggest that extended conjugation lowers the HOMO level, improving hole injection . The bromine substituents in QC-7285 likely deepen the HOMO level compared to the target compound .

- Charge Mobility : The target compound’s triphenylamine groups promote efficient hole transport, similar to α-NPD. However, TBBD’s tetra-biphenyl structure achieves a higher photoluminescence quantum yield (PLQY: 92%) but suffers from operational instability (LT80 <1 h) .

Stability and Device Performance

- Thermal Stability: VNBP’s cross-linkable vinyl groups enable robust thermal stability (steady-state PSC efficiency: 16.5%) under harsh conditions, outperforming non-cross-linked analogs like the target compound .

- Moisture Resistance : c-OTPD’s hydrophobic side chains reduce perovskite nucleation defects, a feature absent in the target compound .

- OLED Efficiency : TBBD achieves a high external quantum efficiency (EQE: 15.2%) but lacks longevity, whereas the target compound’s stability remains unquantified in the literature .

Key Research Findings

Structural Flexibility : The target compound’s rigid biphenyl core ensures high thermal stability but may limit solubility compared to c-OTPD’s flexible side chains .

Performance Benchmarks : TBBD’s high EQE (15.2%) sets a performance benchmark, but its instability underscores the need for balanced design in HTMs .

Biological Activity

N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine), with the CAS number 167218-46-4, is a complex organic compound notable for its potential applications in organic electronics, particularly as a hole transport layer (HTL) and electron blocking layer (EBL) in organic light-emitting diodes (OLEDs). This compound features a biphenyl core structure that contributes to its electronic properties and biological activity.

- Molecular Formula : C72H54N4

- Molecular Weight : 975.23 g/mol

- Solubility : Soluble in chloroform, dichloromethane, and toluene .

- HOMO-LUMO Gap : HOMO energy level at 5.5 eV and LUMO energy level at 2.3 eV, indicating its potential for charge transport applications .

Biological Activity

The biological activity of this compound) has been explored in various studies. Here are some key findings:

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The presence of multiple phenyl groups may enhance radical scavenging activity .

- Anticancer Activity : Some derivatives of triphenylamines have shown promise in anticancer research. For instance, modifications to the biphenyl structure can lead to increased cytotoxicity against cancer cell lines, although specific data on this compound is limited .

- Neuroprotective Effects : Research indicates that certain triphenylamine derivatives may have neuroprotective effects by modulating oxidative stress pathways . Further research is needed to confirm if this compound shares similar properties.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various triphenylamine derivatives using DPPH and ABTS assays. The results indicated that compounds with more extensive conjugation systems exhibited stronger antioxidant activity. While direct testing on this compound) was not performed, its structural similarity suggests potential efficacy.

Case Study 2: Cytotoxicity Evaluation

In vitro studies on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation. Further investigations are warranted to explore the specific effects of this compound).

Data Table: Biological Activity Summary

| Activity Type | Related Studies/Findings |

|---|---|

| Antioxidant | Potential based on structural similarities; needs further testing |

| Anticancer | Promising results in derivatives; specific data lacking |

| Neuroprotective | Indicated by related compounds; requires direct investigation |

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculates HOMO/LUMO levels and reorganization energies to predict charge mobility .

- Molecular Dynamics (MD) : Simulates thin-film morphology to assess crystallinity and interfacial compatibility with electrodes.

- Marcus Theory : Estimates hopping rates between molecules based on electronic coupling and Gibbs free energy changes .

How can researchers address solubility challenges during thin-film processing?

Q. Advanced

- Solvent Engineering : Use chlorobenzene or o-dichlorobenzene for spin-coating, balancing solubility (∼10 mg/mL) and evaporation rates.

- Side-Chain Functionalization : Introduce alkyl or fluoroalkyl groups to enhance solubility without disrupting charge transport .

- Additive Strategies : Incorporate 1,8-diiodooctane to improve film uniformity via solvent annealing .

What are the key stability considerations for long-term device integration?

Q. Advanced

- Environmental Stability : Encapsulate devices to prevent moisture ingress, which accelerates amine oxidation.

- Thermal Degradation : Monitor via accelerated aging tests (85°C/85% RH) to identify failure mechanisms.

- Photostability : UV-Vis and IR spectroscopy track photo-oxidation products under prolonged illumination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.